1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene
Overview
Description
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a complex ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene typically involves multi-step organic reactions. One common approach is the etherification of naphthalene derivatives with appropriate phenoxyethanol intermediates. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and temperature control are critical factors in ensuring the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ether linkages to alcohol groups.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as thiols or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted naphthalene derivatives.
Scientific Research Applications
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether linkages and naphthalene ring system play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]naphthalene
- 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene
- 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]toluene
Uniqueness
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring and the presence of multiple ether linkages. This structural complexity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-17-10-11-21(22(16-17)23-2)26-15-13-24-12-14-25-20-9-5-7-18-6-3-4-8-19(18)20/h3-11,16H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELDEPRAOTKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185355 | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426229-85-8 | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426229-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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